molecular formula C21H26N4O3S B2861403 2-((1-((1-isopropyl-3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl)pyrrolidin-3-yl)oxy)quinoline CAS No. 2034392-39-5

2-((1-((1-isopropyl-3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl)pyrrolidin-3-yl)oxy)quinoline

Cat. No. B2861403
CAS RN: 2034392-39-5
M. Wt: 414.52
InChI Key: NLYDRICNNFSHSE-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of this compound is complex, involving a quinoline ring attached to a pyrazole ring via an oxygen atom and a pyrrolidine ring . The pyrazole ring is substituted with isopropyl and dimethyl groups .

Scientific Research Applications

Medicinal Chemistry: Antimicrobial Agents

This compound has been explored for its potential as an antimicrobial agent. The presence of the pyrazole moiety, known for its biological activity, suggests that it could be effective against a range of microbial pathogens. Studies have shown that similar structures exhibit good antimicrobial potential, indicating that this compound may also possess such properties .

Pharmacology: Antileishmanial and Antimalarial Activities

In pharmacology, the compound’s derivatives have been evaluated for antileishmanial and antimalarial activities. Molecular simulation studies suggest that certain configurations of this compound can fit well into the active sites of target enzymes, leading to potent in vitro activity against pathogens like Leishmania .

Biochemistry: Proteomics Research

The biochemical applications of this compound are significant in proteomics research. It can be used as a biochemical tool to study protein interactions and functions, given its structural specificity and ability to interact with various biological molecules .

Organic Chemistry: Synthesis of Heterocyclic Compounds

In organic chemistry, this compound serves as a precursor for synthesizing various heterocyclic compounds. These compounds are crucial in developing new drugs and materials due to their diverse chemical and biological properties .

Therapeutic Research: Anti-inflammatory and Antitumor Properties

The compound’s derivatives have been synthesized and studied for their therapeutic potential, including anti-inflammatory and antitumor properties. The structural complexity and functional groups present in the compound make it a valuable candidate for developing novel therapeutics .

Chemical Biology: Enzyme Inhibition

In chemical biology, this compound has been used to study enzyme inhibition. It has shown potential in affecting the activity of enzymes such as acetylcholinesterase (AchE), which is significant in treating diseases like Alzheimer’s .

Safety and Hazards

The safety and hazards associated with this compound are not known. It’s always important to handle chemical compounds with appropriate safety measures .

Future Directions

The future directions for this compound could involve further studies to understand its synthesis, chemical reactions, mechanism of action, and potential applications. Pyrazole derivatives are of interest in the field of medicinal chemistry due to their wide range of biological activities .

properties

IUPAC Name

2-[1-(3,5-dimethyl-1-propan-2-ylpyrazol-4-yl)sulfonylpyrrolidin-3-yl]oxyquinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26N4O3S/c1-14(2)25-16(4)21(15(3)23-25)29(26,27)24-12-11-18(13-24)28-20-10-9-17-7-5-6-8-19(17)22-20/h5-10,14,18H,11-13H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLYDRICNNFSHSE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1C(C)C)C)S(=O)(=O)N2CCC(C2)OC3=NC4=CC=CC=C4C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-((1-((1-isopropyl-3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl)pyrrolidin-3-yl)oxy)quinoline

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